3-(5-methyl-1H-pyrazol-1-yl)propanethioamide
Description
Structural Isomerism
- Positional isomerism : The methyl group on the pyrazole ring could theoretically occupy position 3 instead of 5, yielding 3-(3-methyl-1H-pyrazol-1-yl)propanethioamide (CAS 1006334-11-7).
- Chain isomerism : The propanethioamide group’s position on the pyrazole ring is fixed at nitrogen-1, preventing chain isomerism in this derivative.
Tautomerism
Pyrazole annular tautomerism :
Thioamide thione-thiol tautomerism :
Key factors influencing tautomer prevalence :
- Solvent polarity : Polar solvents stabilize the thione form via hydrogen bonding.
- Temperature : Elevated temperatures marginally favor thiol tautomers.
Tables
Table 1: Registry identifiers for 3-(5-methyl-1H-pyrazol-1-yl)propanethioamide.
Figure 1: 2D structure of this compound (generated from SMILES: CC1=CC=NN1CCC(=S)N).
Properties
IUPAC Name |
3-(5-methylpyrazol-1-yl)propanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c1-6-2-4-9-10(6)5-3-7(8)11/h2,4H,3,5H2,1H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXYJLSVRKYTMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(5-Methyl-1H-pyrazol-1-yl)propanethioamide is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a pyrazole ring, which is known for its pharmacological properties, and a thioamide group that may enhance its biological interactions.
Antimicrobial Properties
Recent studies have indicated that compounds containing a pyrazole moiety exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
| Compound | Activity | Target Bacteria |
|---|---|---|
| This compound | Moderate | E. coli, S. aureus |
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting specific signaling pathways associated with tumor growth.
Case Study:
A study conducted on prostate cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The compound's mechanism appears to involve the modulation of androgen receptor signaling pathways, which are crucial in the progression of prostate cancer.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| LNCaP (Prostate) | 12.5 | AR pathway inhibition |
| MCF-7 (Breast) | 15.0 | Apoptosis induction |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.
- Receptor Modulation: It can bind to specific receptors such as androgen receptors, altering their activity and downstream signaling.
- Oxidative Stress Induction: The thioamide group may contribute to the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis in cancer cells.
Research Findings
Recent literature highlights several key findings regarding the biological activity of this compound:
- A study published in International Journal of Pharmaceutical Sciences noted that pyrazole derivatives exhibit a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities .
- Another investigation focused on the synthesis and biological evaluation of thioamide derivatives revealed promising results for compounds similar to this compound as potential drug candidates against various diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-(5-methyl-1H-pyrazol-1-yl)propanethioamide, highlighting differences in substituents, functional groups, and physicochemical properties:
Key Structural and Functional Differences
- Pyrazole vs. This modification significantly elevates molecular weight (261.38 vs. 187.67 g/mol) and alters solubility profiles .
- Thioamide vs. Amine Terminus : Substituting thioamide with an amine group (e.g., 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine) removes sulfur-based nucleophilicity, limiting utility in thiol-mediated reactions but enabling protonation at physiological pH .
- Substituent Effects : Chlorine or additional methyl groups on the pyrazole ring (e.g., 4-chloro or 3-methyl derivatives) modulate electronic properties. Chlorine increases electrophilicity, while methyl groups enhance steric hindrance, affecting reaction kinetics and selectivity .
Preparation Methods
Classical Synthetic Routes
Cyclocondensation of Hydrazines with β-Ketoesters
Pyrazole ring formation often begins with cyclocondensation. For 5-methyl-1H-pyrazole derivatives, ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux (4–6 hours), yielding 3-methyl-1H-pyrazol-5(4H)-one as a key intermediate. Subsequent alkylation at the N1 position introduces the propanethioamide group:
Step 1: Pyrazole Core Synthesis
$$
\text{CH}3\text{COCH}2\text{COOEt} + \text{NH}2\text{NH}2 \rightarrow \text{C}4\text{H}6\text{N}_2\text{O} \quad (\text{Yield: 89\%})
$$
Step 2: N1-Alkylation
3-Methyl-1H-pyrazol-5(4H)-one reacts with 3-bromopropanethioamide in dimethylformamide (DMF) using sodium hydride as a base (0–5°C, 2 hours), yielding the target compound.
Table 1: Reaction Conditions for Classical Routes
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethyl acetoacetate, NH₂NH₂ | EtOH | Reflux | 4–6 | 89 |
| 2 | 3-Bromopropanethioamide, NaH | DMF | 0–5 | 2 | 65–70 |
Modern Approaches
One-Pot Tandem Reactions
Recent patents highlight tandem cyclization-alkylation methods. For example, trifluoroacetic acid (TFA) catalyzes the reaction between acetylacetone and thiosemicarbazide, forming the pyrazole-thioamide adduct directly. This method reduces purification steps but requires precise stoichiometry:
$$
\text{CH}3\text{COCH}2\text{COCH}3 + \text{NH}2\text{NHCSNH}2 \xrightarrow{\text{TFA}} \text{C}7\text{H}{11}\text{N}3\text{S} \quad (\text{Yield: 78\%})
$$
Optimization Strategies
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency during N1-alkylation. Ethanol/water mixtures (3:1) reduce byproduct formation in cyclocondensation.
Table 2: Solvent Impact on Alkylation Yield
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DMF | 36.7 | 70 | 15 |
| DMSO | 46.7 | 68 | 18 |
| Ethanol | 24.3 | 55 | 30 |
Characterization and Quality Control
Spectroscopic Analysis
Q & A
Q. What are the optimal synthetic routes for 3-(5-methyl-1H-pyrazol-1-yl)propanethioamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling pyrazole derivatives with propanethioamide precursors. Key steps include:
- Nucleophilic substitution : Reacting 5-methyl-1H-pyrazole with a halogenated propanethioamide intermediate under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 6–12 hours .
- Thioamide functionalization : Introducing the thioamide group via thiourea intermediates, followed by hydrolysis under acidic conditions (e.g., HCl/EtOH) .
- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of pyrazole to halogenated precursor) and using catalysts like triethylamine to improve efficiency .
Q. Table 1: Comparison of Synthetic Routes
| Method | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Nucleophilic substitution | DMF | 80 | 65–70 | ≥95% |
| Thiourea intermediate | EtOH/HCl | 60 | 55–60 | 90–92% |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regioselectivity of pyrazole substitution and thioamide formation. Key signals include pyrazole C-H protons (δ 6.2–6.5 ppm) and thioamide NH (δ 10.2 ppm) .
- IR spectroscopy : Validate thioamide C=S stretch (ν ~1250–1300 cm⁻¹) and pyrazole ring vibrations (ν ~1500–1600 cm⁻¹) .
- LC-MS : Monitor reaction progress and confirm molecular ion peaks ([M+H]+ m/z ~210–215) .
- Elemental analysis : Ensure C, H, N, and S content matches theoretical values (e.g., C: 48.3%, H: 5.4%, N: 20.1%, S: 13.7%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?
Methodological Answer: Contradictions often arise from variations in assay conditions or cellular models. To address this:
- Standardize assays : Use identical cell lines (e.g., LNCaP for androgen receptor antagonism ), control for serum concentration (e.g., 10% FBS), and validate compound stability in culture media .
- Dose-response curves : Perform assays at multiple concentrations (e.g., 1–100 μM) to calculate accurate IC50 values .
- Control for metabolites : Use HPLC to verify compound integrity post-incubation and rule out degradation artifacts .
Case Study : In AR antagonism studies, compound 6g showed IC50 = 13.6 μM in LNCaP cells, but discrepancies arose in PC-3 cells due to AR-negative status. Clarifying cell-specific AR expression is critical .
Q. What challenges arise in crystallographic refinement of this compound, and how can they be mitigated?
Methodological Answer: Challenges include:
- Disorder in pyrazole rings : Anisotropic displacement parameters (ADPs) may indicate rotational flexibility. Use SHELXL for restrained refinement with ISOR/SIMU constraints to model disorder .
- Hydrogen bonding ambiguities : Perform graph-set analysis (Etter’s formalism) to classify interactions (e.g., R₂²(8) motifs for N-H···S bonds) .
- Twinned crystals : Apply the WinGX/ORTEP suite for twin law identification and HKLF5 refinement .
Q. Table 2: Crystallographic Data Parameters
| Parameter | Value | Software/Tool |
|---|---|---|
| Space group | P2₁/c | SHELXS-97 |
| R-factor | <5% | SHELXL |
| Hydrogen bond analysis | Graph set R₂²(8) | WinGX |
Q. How can computational methods predict the biological targets of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into androgen receptor (AR) ligand-binding domains (PDB: 2PIX). Focus on key residues (e.g., Leu701, Thr877) for binding affinity calculations .
- PASS algorithm : Predict off-target effects (e.g., kinase inhibition) via structural similarity to known bioactive pyrazoles .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes and identify critical hydrogen bonds (e.g., NH···O=C interactions) .
Example : Docking studies revealed that the thioamide group forms a hydrogen bond with Thr877 in AR, explaining its antagonism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
